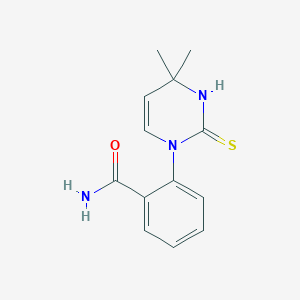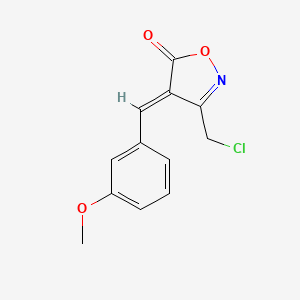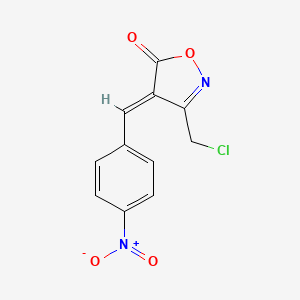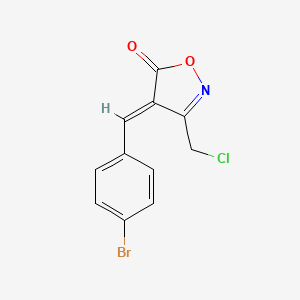![molecular formula C12H11N3O3S2 B1326973 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide CAS No. 1142207-11-1](/img/structure/B1326973.png)
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide" is a derivative that falls within the class of α-ketoamide compounds. These compounds have been the subject of various studies due to their potential biological activities, including anti-HIV, anticancer, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of α-ketoamide derivatives, which are structurally related to the compound , has been achieved using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC (diisopropylcarbodiimide). This method has shown superiority over traditional HOBt/DIC or carbodiimide alone, providing higher purity and yield. The process involves the ring opening of N-acylisatin followed by coupling with amino acid esters .
Molecular Structure Analysis
The molecular structure of α-ketoamide derivatives is characterized by the presence of a ketoamide moiety, which is a functional group consisting of a ketone (carbonyl) adjacent to an amide. The structural elucidation of these compounds is typically performed using techniques such as FT-IR, NMR, and elemental analysis, which help in confirming the presence of characteristic functional groups and the overall molecular framework .
Chemical Reactions Analysis
The α-ketoamide derivatives, including those with a mercapto group, can undergo various chemical reactions. For instance, the mercapto group can participate in the formation of thiazolidines and thiazoles when reacted with aldehydes and subjected to dehydrogenation. These transformations are important for the synthesis of compounds with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of α-ketoamide derivatives are influenced by their molecular structure. The presence of both ketone and amide functionalities contributes to their reactivity and solubility. The mercapto group in the compound adds to its nucleophilicity, which can be exploited in further chemical reactions to synthesize novel derivatives with desired biological activities. The exact physical properties such as melting point, solubility, and stability would require empirical determination through experimental studies .
Applications De Recherche Scientifique
Antifungal and Antibacterial Activities
Compounds structurally related to 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide have been synthesized and evaluated for their antifungal and antibacterial properties. For instance, derivatives of 2-amino- and 2-mercapto-1,3-thiazoles exhibited activity against fungi like Aspergillus fumigatus and Aspergillus niger, and bacteria such as Staphylococcus aureus and Escherichia coli (Ahluwalia, Arora, & Kaur, 1986). Similarly, other derivatives were synthesized and screened for antifungal activity, indicating potential applications in antimicrobial therapy (Narayana et al., 2004).
Antibacterial Agents and QSAR Studies
A novel class of antibacterial agents based on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones was designed and synthesized. These compounds demonstrated significant antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Quantitative structure-activity relationship (QSAR) studies of these analogs also provided insights into their antibacterial effectiveness.
Anticonvulsant Applications
In the realm of neurological research, certain thiazolidin-4-ones derivatives, which are structurally related to the chemical , have been synthesized and investigated for their anticonvulsant activities. Among these, specific compounds emerged as potent anticonvulsants, highlighting the potential of related structures in treating convulsive disorders (Senthilraja & Alagarsamy, 2012).
Anticancer Potential
The synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation for anticancer activity revealed that most of these compounds displayed moderate to excellent activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests the potential for related structures in oncological research.
Propriétés
IUPAC Name |
2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c13-10(17)6-3-1-2-4-7(6)14-9(16)5-8-11(18)15-12(19)20-8/h1-4,8H,5H2,(H2,13,17)(H,14,16)(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAEVHLCBQRBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)